

Spectroscopic Profile of 2-Methoxydibenzofuran: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-Methoxydibenzofuran*

Cat. No.: *B1266467*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxydibenzofuran**, a significant heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **2-Methoxydibenzofuran** provide detailed information about its proton and carbon framework.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the **2-Methoxydibenzofuran** molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.95	d	2.3
H-3	7.08	dd	8.8, 2.3
H-4	7.52	d	8.8
H-6	7.63	d	8.1
H-7	7.33	t	7.4
H-8	7.46	t	7.8
H-9	8.13	d	7.7
OCH ₃	3.92	s	-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	105.1
C-2	160.2
C-3	112.9
C-4	121.5
C-4a	123.1
C-5a	129.2
C-6	121.0
C-7	122.9
C-8	127.3
C-9	111.8
C-9a	156.5
C-9b	124.7
OCH ₃	55.7

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Methoxydibenzofuran** highlights the characteristic vibrational frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin film.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3060-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	-OCH ₃
1630-1600	C=C stretch	Aromatic
1480-1440	C=C stretch	Aromatic
1260-1200	C-O-C stretch	Aryl ether
1150-1020	C-O stretch	Methoxy group
880-750	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Methoxydibenzofuran** provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a prominent molecular ion peak and several fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
198	100	[M] ⁺ (Molecular Ion)
183	40	[M - CH ₃] ⁺
155	65	[M - CH ₃ - CO] ⁺
127	30	[C ₉ H ₇ O] ⁺
102	15	[C ₇ H ₆] ⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of **2-Methoxydibenzofuran** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 20.5 ppm

^{13}C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid **2-Methoxydibenzofuran** sample was placed directly onto the diamond crystal of the uATR accessory.

Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Data Format: Transmittance

Data Processing: The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

Sample Introduction: The sample was introduced via a direct insertion probe or after separation on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).

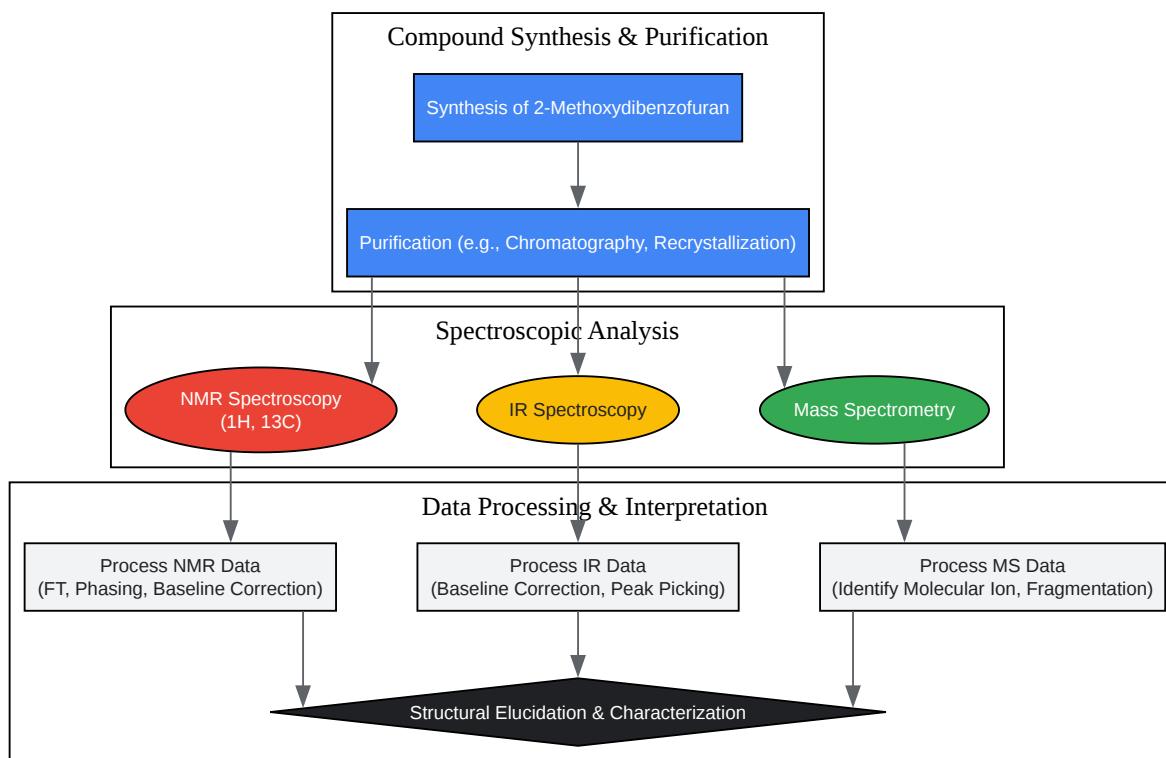
Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-550

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxydibenzofuran**.



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Caption: Workflow for Spectroscopic Analysis.

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